9-Ethyl-9h-purine
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Overview
Description
9-Ethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloro-9H-purine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-9H-purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert it to dihydropurine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, enhancing their chemical and biological properties .
Scientific Research Applications
9-Ethyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: It serves as a model compound for studying purine metabolism and enzyme interactions.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Ethyl-9H-purine and its derivatives involves interaction with specific molecular targets. For instance, some derivatives inhibit enzymes involved in DNA replication and repair, leading to the suppression of tumor cell growth. The presence of the ethyl group at the 9th position enhances the compound’s ability to bind to these targets, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-purine: Similar structure but with a methyl group instead of an ethyl group.
9-Propyl-9H-purine: Contains a propyl group at the 9th position.
9-Isopropyl-9H-purine: Has an isopropyl group at the 9th position.
Uniqueness
9-Ethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Properties
CAS No. |
5427-23-6 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
9-ethylpurine |
InChI |
InChI=1S/C7H8N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h3-5H,2H2,1H3 |
InChI Key |
LXOLKJDDCPMPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CN=CN=C21 |
Origin of Product |
United States |
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